2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine chemical structure and physicochemical properties
2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine chemical structure and physicochemical properties
An In-depth Technical Guide to 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and the rationale behind their significance in pharmaceutical development. Furthermore, it offers field-proven, step-by-step experimental protocols for determining critical parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP). This guide is intended for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the evaluation of this and similar molecular scaffolds.
Introduction and Strategic Context
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the 1,2,3-triazole moiety has emerged as a "privileged scaffold" due to its unique physicochemical properties and its role as a bioisostere for amide bonds.[1] The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three adjacent nitrogen atoms, which imparts properties such as metabolic stability, hydrogen bonding capability, and a significant dipole moment.[2][3] These characteristics make it a valuable component in designing molecules with specific drug-target interactions.[2][3]
The subject of this guide, 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine, incorporates this key triazole scaffold linked to an ethylamine side chain. This structural combination is significant as it mimics the architecture of several endogenous neurotransmitters and bioactive molecules, suggesting potential applications in various therapeutic areas.[4] This document will dissect the molecule's core attributes to provide researchers with the necessary data and methodologies to effectively utilize it in discovery programs.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure, which dictates its physical, chemical, and biological properties.
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IUPAC Name: 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
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Common Synonyms: 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine
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CAS Number: 1267374-73-1[5]
The structure consists of two key functional domains:
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The 1-Methyl-1H-1,2,3-triazole Ring: A planar, aromatic system. The methyl group at the N1 position prevents tautomerization and provides a fixed substitution pattern. The nitrogen atoms in the ring act as hydrogen bond acceptors, influencing solubility and receptor binding.[2][3]
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The Ethanamine Side Chain: A flexible two-carbon linker terminating in a primary amine (-NH2). This amine group is basic and will be protonated at physiological pH, conferring a positive charge to the molecule. This feature is critical for forming ionic interactions with biological targets, such as acidic amino acid residues in a receptor's binding pocket.
Chemical Structure:
Physicochemical Properties: A Quantitative Overview
The journey of a drug from administration to its target is governed by its physicochemical properties. Understanding these parameters is essential for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C5H10N4 | Defines the elemental composition and exact mass. |
| Molecular Weight | 126.16 g/mol | Influences diffusion and transport across membranes; aligns with fragment-based drug discovery principles. |
| pKa (predicted) | ~9.5 - 10.5 | Governs the ionization state at physiological pH (~7.4). The primary amine will be >99% protonated, impacting solubility, receptor interaction, and cell permeability. |
| logP (predicted) | Low / Negative | Indicates hydrophilicity. The polarity of the triazole ring and the charge of the amine group contribute to lower lipophilicity, which can enhance aqueous solubility but may limit passive diffusion across the blood-brain barrier.[2][3] |
| Hydrogen Bond Donors | 2 (from -NH2) | The primary amine provides two hydrogen bond donors, crucial for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from triazole nitrogens) | The nitrogen atoms of the triazole ring can accept hydrogen bonds, contributing to aqueous solubility and target binding.[2][3] |
The "Why" Behind the Properties: An Application Scientist's Perspective
Simply listing properties is insufficient for effective drug design. The true value lies in understanding the causal relationships between structure and function.
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The Role of the Triazole Ring: The 1,2,3-triazole ring is more than just a linker. Its inherent polarity contributes to a lower logP, which can be advantageous for improving the water solubility of a lead compound.[2][3] Furthermore, its metabolic stability is a significant asset in drug discovery, as it is generally resistant to enzymatic degradation.[2][3] This stability ensures a longer half-life in the body, allowing the drug to reach its target effectively.
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The Criticality of the Ethylamine Side Chain: The ethylamine moiety is a common pharmacophore found in many neurotransmitters (e.g., histamine, dopamine). Its primary amine is a strong base. At the pH of blood (7.4), this group will be almost entirely protonated (-NH3+). This positive charge is a double-edged sword:
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Advantage: It dramatically increases water solubility and allows for strong ionic "salt-bridge" interactions with negatively charged residues (aspartate, glutamate) on a protein target.
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Challenge: The permanent charge can hinder the molecule's ability to passively cross lipid membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. This is a key consideration for formulation and delivery strategies.
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The interplay between the polar, stable triazole core and the basic, flexible ethylamine side chain defines the compound's potential. It is a hydrophilic, charged molecule at physiological pH, making it a candidate for targets in the extracellular space or those with specific transporter-mediated uptake mechanisms.
Authoritative Experimental Protocols
To ensure scientific rigor, predicted properties must be confirmed by empirical data. The following sections provide detailed, self-validating protocols for determining two of the most critical physicochemical parameters: pKa and logD.
Protocol: Determination of pKa by Potentiometric Titration
This method remains the gold standard for its precision and simplicity.[6][7] It measures the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the molecule is 50% ionized.[8]
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
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System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[8][9]
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Solution Preparation:
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Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl). Standardize these solutions against a primary standard.
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Accurately weigh the sample of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine (or its salt form, adjusting the mass accordingly) and dissolve it in a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength. The final sample concentration should be approximately 1 mM.[8][9]
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Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[8][9]
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Titration Process:
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Immerse the calibrated pH electrode into the sample solution.
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Since the compound is a base, the titrant will be the standardized 0.1 M HCl.
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Add the HCl in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
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Data Analysis:
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Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). This generates a titration curve.
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Identify the "equivalence point," which is the point of maximum slope on the curve. This can be determined more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. Volume).
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The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[8]
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Protocol: Determination of logD by the Shake-Flask Method
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the benchmark for its determination.[10] It directly measures the partitioning of a compound between n-octanol (simulating lipid membranes) and a buffered aqueous phase.[10][11] For an ionizable compound like ours, we measure the distribution coefficient (logD) at a specific pH, typically 7.4, to mimic physiological conditions.[12]
Workflow Diagram: logD Determination
Caption: Workflow for logD determination using the shake-flask method.
Step-by-Step Methodology:
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Phase Preparation:
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Prepare a phosphate buffer solution at pH 7.4.
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Pre-saturate the two immiscible solvents. To do this, mix n-octanol and the pH 7.4 buffer in a large vessel, shake vigorously, and allow the layers to separate overnight. This ensures that the volumes of the phases do not change during the experiment.[13]
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Partitioning:
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Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
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In a vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated buffer. The ratio of the volumes can be adjusted depending on the expected lipophilicity.[13]
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Add a small amount of the compound's stock solution. The final concentration should be low enough to avoid saturation in either phase.
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Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (this can range from a few hours to 24 hours).[10]
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Phase Separation:
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Centrifuge the vial to ensure complete separation of the two phases. This is a critical step to avoid cross-contamination during sampling.[11]
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Quantification:
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Carefully withdraw a precise aliquot from the n-octanol phase and the aqueous buffer phase.
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Determine the concentration of the compound in each aliquot using a suitable analytical method with a high dynamic range, such as LC-MS/MS or HPLC-UV.
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Calculation:
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The distribution coefficient (D) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
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D = [Compound]_octanol / [Compound]_buffer
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logD = log10(D)
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Conclusion
2-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanamine is a well-defined chemical entity whose structure suggests a hydrophilic and basic character. The presence of the metabolically robust 1,2,3-triazole ring combined with a protonatable ethylamine side chain makes it an interesting scaffold for probing biological systems, particularly for targets that recognize small, charged amine-containing ligands.[1][4] The predictive data summarized in this guide provides a strong starting point for its application in research. However, for progression in any drug discovery pipeline, these predictions must be rigorously validated. The detailed experimental protocols provided herein offer a clear and authoritative pathway for obtaining the empirical pKa and logD values essential for building robust structure-activity relationships and developing successful therapeutic candidates.
References
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